Z-VA-DL-D(OH)-Fmk

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

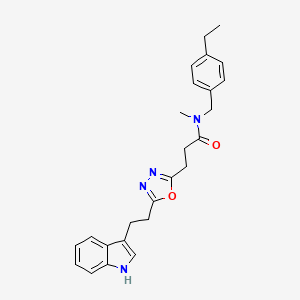

Z-Val-Ala-Asp(OMe)-fluoromethylketone: is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases, a family of proteases involved in apoptosis and inflammation. This compound is widely used in scientific research to study cell death mechanisms and inflammation pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-Asp(OMe)-fluoromethylketone involves the following steps:

Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves sequential addition of protected amino acids (Valine, Alanine, and Aspartic acid) to a resin-bound starting material.

Fluoromethylketone Addition: The peptide is then modified by adding a fluoromethylketone group to the aspartic acid residue. This step typically involves the use of a fluoromethyl ketone reagent under mild conditions to avoid degradation of the peptide.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.

Industrial Production Methods: Industrial production of Z-Val-Ala-Asp(OMe)-fluoromethylketone follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The compound is typically produced in a lyophilized form for stability and ease of storage.

Analyse Chemischer Reaktionen

Types of Reactions:

Inhibition of Caspases: Z-Val-Ala-Asp(OMe)-fluoromethylketone irreversibly binds to the catalytic site of caspases, inhibiting their activity. This reaction is crucial for its role as an apoptosis inhibitor.

Induction of Necroptosis: Under certain conditions, the compound can induce necroptosis, a form of programmed cell death distinct from apoptosis.

Common Reagents and Conditions:

Reagents: Fluoromethyl ketone reagents, protected amino acids, coupling agents (e.g., HBTU, DIC), and solvents (e.g., DMF, DCM).

Conditions: Mild reaction conditions are maintained to preserve the integrity of the peptide. Typical conditions include room temperature reactions and neutral pH.

Major Products:

- The primary product is the inhibited caspase enzyme, which is unable to participate in apoptosis or inflammation pathways.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a tool to study the inhibition of proteases and the mechanisms of enzyme inhibition.

Biology:

- Widely used in cell biology to study apoptosis, necroptosis, and other forms of cell death.

- Employed in research on inflammation and immune responses.

Medicine:

- Investigated for its potential therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers.

- Used in studies on ischemia/reperfusion injury and other conditions involving cell death.

Industry:

- Utilized in the development of new drugs targeting caspases and other proteases.

- Applied in the production of research reagents and diagnostic tools.

Wirkmechanismus

Molecular Targets and Pathways:

- Z-Val-Ala-Asp(OMe)-fluoromethylketone targets caspases by irreversibly binding to their catalytic site. This binding prevents the caspases from cleaving their substrates, thereby inhibiting apoptosis and inflammation.

- The compound can also induce necroptosis by inhibiting caspase-8, leading to the activation of necroptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Z-DEVD-FMK: Another caspase inhibitor with a similar structure but different specificity for caspase-3.

Z-LEHD-FMK: Targets caspase-9 and is used to study intrinsic apoptosis pathways.

Q-VD-OPh: A broad-spectrum caspase inhibitor with a different chemical structure but similar inhibitory effects.

Uniqueness:

- Z-Val-Ala-Asp(OMe)-fluoromethylketone is unique in its ability to inhibit a wide range of caspases, making it a versatile tool for studying various forms of cell death and inflammation.

- Its irreversible binding mechanism provides long-lasting inhibition, which is advantageous in experimental settings.

Eigenschaften

IUPAC Name |

5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)

![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)

![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)

![[3H]pemetrexed](/img/structure/B11935350.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)